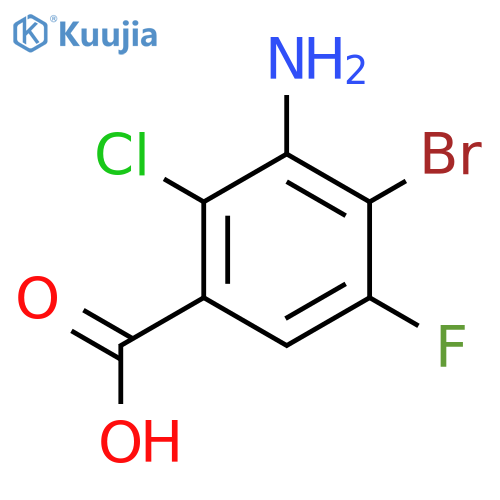

Cas no 2624123-44-8 (3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)

2624123-44-8 structure

商品名:3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid

CAS番号:2624123-44-8

MF:C7H4BrClFNO2

メガワット:268.46756362915

MDL:MFCD33550682

CID:5327572

PubChem ID:155962799

3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid

- Z4664593906

- 3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid

-

- MDL: MFCD33550682

- インチ: 1S/C7H4BrClFNO2/c8-4-3(10)1-2(7(12)13)5(9)6(4)11/h1H,11H2,(H,12,13)

- InChIKey: YQZYAPLRNWLEKE-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC(C(=O)O)=C(C=1N)Cl)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 219

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 63.3

3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27158365-10g |

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |

2624123-44-8 | 95% | 10g |

$3131.0 | 2023-09-11 | |

| Enamine | EN300-27158365-0.25g |

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |

2624123-44-8 | 95.0% | 0.25g |

$361.0 | 2025-02-19 | |

| Enamine | EN300-27158365-0.1g |

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |

2624123-44-8 | 95.0% | 0.1g |

$252.0 | 2025-02-19 | |

| Enamine | EN300-27158365-2.5g |

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |

2624123-44-8 | 95.0% | 2.5g |

$1428.0 | 2025-02-19 | |

| Enamine | EN300-27158365-0.05g |

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |

2624123-44-8 | 95.0% | 0.05g |

$168.0 | 2025-02-19 | |

| Enamine | EN300-27158365-1.0g |

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |

2624123-44-8 | 95.0% | 1.0g |

$728.0 | 2025-02-19 | |

| Aaron | AR0284I7-5g |

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |

2624123-44-8 | 95% | 5g |

$2927.00 | 2023-12-15 | |

| Enamine | EN300-27158365-1g |

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |

2624123-44-8 | 95% | 1g |

$728.0 | 2023-09-11 | |

| Aaron | AR0284I7-2.5g |

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |

2624123-44-8 | 95% | 2.5g |

$1989.00 | 2025-02-15 | |

| Aaron | AR0284I7-50mg |

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |

2624123-44-8 | 95% | 50mg |

$256.00 | 2025-02-15 |

3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

2624123-44-8 (3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid) 関連製品

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 4770-00-7(3-cyano-4-nitroindole)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬